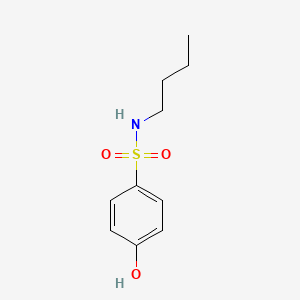

2-(Carbamoylamino)-3-hydroxypropanoic acid

説明

The compound “2-(Carbamoylamino)-3-hydroxypropanoic acid” is a type of carbamoyl amino acid . Carbamoyl amino acids are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .

Synthesis Analysis

The synthesis of carbamoyl amino acids involves various biochemical processes. One such process involves the reaction of carbamoyl phosphate with ornithine to form citrulline, a key step in the urea cycle . Another study discusses the use of urea for the derivatization of amino acids, creating carbamoyl amino acids . Furthermore, carbamoylases, enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, have been used in the kinetic resolution of amino acids, allowing the production of optically pure D- or L-amino acids .Molecular Structure Analysis

The molecular structure of carbamoyl amino acids is characterized by the presence of an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom . The side chain (R group) of amino acids determines their chemical and physical characteristics . Carbamoylases, which act on these compounds, share a common structural framework constituted by an α-β-β-α fold .Chemical Reactions Analysis

Carbamoyl amino acids participate in various chemical reactions. For instance, in the urea cycle, carbamoyl phosphate reacts with ornithine to form citrulline . Carbamoylases hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .Physical And Chemical Properties Analysis

Amino acids, including carbamoyl amino acids, have various physical and chemical properties. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as carbamoylcholine, are known to act as agonists of muscarinic and nicotinic receptors .

Mode of Action

Related compounds like carbamoylcholine are known to act as parasympathomimetics, interacting with muscarinic and nicotinic receptors . This interaction leads to various physiological responses, including miosis and decreased intraocular pressure via increased aqueous humour outflow .

Biochemical Pathways

Aspartate carbamoyltransferase, an enzyme involved in the pyrimidine biosynthetic pathway, catalyzes a reaction that produces a compound with a similar structure . This suggests that 2-(Carbamoylamino)-3-hydroxypropanoic acid might be involved in similar biochemical pathways.

Pharmacokinetics

The stability of related compounds, such as boronic esters, has been discussed in the context of suzuki–miyaura coupling .

Result of Action

Related compounds like carbamoylcholine have been shown to induce miosis and decrease intraocular pressure .

Action Environment

The stability of related compounds, such as boronic esters, has been discussed in various environments .

将来の方向性

Future research directions could involve further exploration of the role of carbamoyl amino acids in cell metabolism . Additionally, the degree of carbamoylation has been identified as an important risk factor for mortality in patients undergoing dialysis or with accelerated atherogenesis . This suggests potential future directions in the medical field .

特性

IUPAC Name |

2-(carbamoylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-4(10)6-2(1-7)3(8)9/h2,7H,1H2,(H,8,9)(H3,5,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLRMDQICPNIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314042 | |

| Record name | N-(Aminocarbonyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamoylamino)-3-hydroxypropanoic acid | |

CAS RN |

30406-21-4 | |

| Record name | N-(Aminocarbonyl)serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminocarbonyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3382113.png)